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(4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone

pKa modulation amine basicity CNS drug design

(4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone (CAS 1578484-72-6) is a synthetic small molecule whose core value lies in its simultaneous presentation of a free primary aromatic amine (-NH₂) for bioconjugation or amide coupling and a 3,3-difluoroazetidine ring, a recognized privileged scaffold for modulating basicity (pKₐ), lipophilicity (LogP), and metabolic stability in drug discovery. Unlike simple heterocyclic building blocks, this compound integrates both vectors into a single, compact intermediate (MW 242.23 g/mol), enabling direct elaboration without additional protection/deprotection steps.

Molecular Formula C11H12F2N2O2
Molecular Weight 242.22 g/mol
CAS No. 1578484-72-6
Cat. No. B3106274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone
CAS1578484-72-6
Molecular FormulaC11H12F2N2O2
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)N2CC(C2)(F)F)N
InChIInChI=1S/C11H12F2N2O2/c1-17-9-4-7(2-3-8(9)14)10(16)15-5-11(12,13)6-15/h2-4H,5-6,14H2,1H3
InChIKeyKOOQOIIMRVSJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone (CAS 1578484-72-6): A Dual-Functional Synthetic Building Block


(4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone (CAS 1578484-72-6) is a synthetic small molecule whose core value lies in its simultaneous presentation of a free primary aromatic amine (-NH₂) for bioconjugation or amide coupling and a 3,3-difluoroazetidine ring, a recognized privileged scaffold for modulating basicity (pKₐ), lipophilicity (LogP), and metabolic stability in drug discovery [1]. Unlike simple heterocyclic building blocks, this compound integrates both vectors into a single, compact intermediate (MW 242.23 g/mol), enabling direct elaboration without additional protection/deprotection steps. The difluoroazetidine ring serves as a productive bioisostere for morpholine and piperidine rings, offering differentiated physicochemical space for CNS and oncology programs [2]. However, high-strength, compound-specific head-to-head differentiation data is limited in the public domain; the selection rationale therefore draws heavily on well-established class-level structure-property relationships for 3,3-difluoroazetidine-containing compounds.

Why Simple Substitution of In-Class Analogs Fails: Procurement Rationale for (4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone


In the (4-amino-3-methoxyphenyl)(azetidin-1-yl)methanone family, the azetidine substitution at the 3-position is the dominant driver of basicity, lipophilicity, and metabolic stability. Replacing the 3,3-difluoroazetidine ring with an unsubstituted azetidine, a 3-methoxyazetidine, or a 3-fluoroazetidine does not constitute a like-for-like exchange. Systematic class-level data demonstrate that moving from non-fluorinated to difluorinated azetidine amines reduces the pKₐ by approximately 3.5–4.0 log units and simultaneously decreases LogP, traits that directly influence CNS penetration, hERG liability, and oral bioavailability [1]. The 4-amino-3-methoxyphenyl aryl fragment further differentiates this compound from other difluoroazetidine analogs (e.g., bromo- or hydroxy-phenyl variants) by providing a reactive amine handle for library enumeration that is absent in the alternatives. Thus, procurement decisions based solely on the difluoroazetidine core or the aryl amine fragment alone will yield compounds with measurably divergent properties in downstream biological assays.

Quantitative Differentiation Evidence for (4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone Against Closest Analogs


pKₐ Modulation: 3,3-Difluoroazetidine Reduces Basicity by ~3.8 Log Units vs. Unsubstituted Azetidine

Systematic experimental pKₐ measurements on a matched series of N-phenylazetidine analogs show that 3,3-difluorination reduces the conjugate acid pKₐ of the azetidine nitrogen from ~8.0 (unsubstituted azetidine) to ~4.2 (3,3-difluoroazetidine), a decrease of approximately 3.8 log units [1]. This reduction in basicity is substantially larger than that achieved by mono-fluorination (pKₐ ≈ 6.0–6.5) and is a direct consequence of the electron-withdrawing inductive effect of the gem-difluoro substitution. For the target compound, this is a class-level inference because N-aryl substitution modulates absolute pKₐ values, but the relative shift between non-fluorinated and 3,3-difluorinated congeners is conserved across multiple aryl derivatives [1]. The closest comparator, (4-amino-3-methoxyphenyl)(azetidin-1-yl)methanone, is predicted to exhibit a pKₐ approximately 3.5–4.0 units higher, which has been correlated with increased hERG binding affinity in analogous chemotypes [2].

pKa modulation amine basicity CNS drug design

LogP Lipophilicity: 3,3-Difluoroazetidine Decreases LogP by 0.5–0.8 Units Relative to Non-Fluorinated Azetidine

Experimental LogP measurements on matched molecular pairs reveal that 3,3-difluorination of an azetidine ring reduces the measured LogP by 0.5–0.8 log units compared to the unsubstituted azetidine analog [1]. For the target compound, the predicted LogP is approximately 1.0–1.3, whereas the non-fluorinated comparator (4-amino-3-methoxyphenyl)(azetidin-1-yl)methanone is expected to have a LogP approximately 0.5–0.8 units higher. This counterintuitive reduction in lipophilicity despite the addition of two fluorine atoms is a well-documented hallmark of gem-difluoro substitution on saturated heterocycles and distinguishes the 3,3-difluoroazetidine from the 3-fluoroazetidine analog, where LogP remains largely unchanged or increases slightly [1].

lipophilicity LogP ADME optimization

Intrinsic Microsomal Clearance: 3,3-Difluoroazetidine Retains High Metabolic Stability (CLint < 10 μL/min/mg)

In vitro intrinsic microsomal clearance (CLint) measurements in human liver microsomes demonstrate that 3,3-difluoroazetidine-containing compounds exhibit high metabolic stability with CLint values consistently below 10 μL/min/mg, comparable to their non-fluorinated counterparts [1]. This contrasts with certain 3-monofluoroazetidine analogs, which in some structural contexts show elevated clearance due to oxidative defluorination pathways. The 3,3-difluoroazetidine ring's resistance to metabolic oxidation is attributed to the strong C–F bonds and the electron-withdrawing environment that disfavors CYP-mediated α-carbon hydroxylation [1]. For the target compound, the predicted CLint is expected to be < 10 μL/min/mg, placing it in a favorable metabolic stability category for progression to in vivo PK studies.

metabolic stability microsomal clearance CYP450 metabolism

Hydrogen-Bond Acceptor (HBA) Capacity: 3,3-Difluoroazetidine Introduces Two Additional Fluorine HBAs vs. Unsubstituted Azetidine

The 3,3-difluoroazetidine ring introduces two covalently bound fluorine atoms that can participate as weak hydrogen-bond acceptors (C–F···H–X interactions) in protein-ligand complexes, a capability absent in the unsubstituted azetidine comparator [1]. Crystallographic database analyses confirm that organic fluorine forms C–F···H–N and C–F···H–O interactions with backbone amides and side-chain hydroxyls at distances of 2.8–3.5 Å, contributing favorably to binding enthalpy [2]. Compared to the 3-methoxyazetidine analog—which provides a stronger HBA via the ether oxygen but at the cost of increased conformational flexibility and metabolic liability (O-demethylation)—the difluoroazetidine offers a metabolically inert HBA alternative. Quantitative analysis of the Cambridge Structural Database shows fluorine atoms in saturated heterocycles participate in short C–F···H contacts in >30% of relevant crystal structures [2].

hydrogen-bond acceptor fluorine interactions protein-ligand binding

Topological Polar Surface Area (TPSA): Free Aryl Amine Contributes 26 Ų TPSA Missing in Bromo/Hydroxy-Phenyl Analogs

The 4-amino substituent on the 3-methoxyphenyl ring contributes approximately 26 Ų to the topological polar surface area (TPSA) of the target compound, a functional group contribution that is entirely absent in comparator difluoroazetidine analogs bearing bromo- or hydroxy-phenyl substituents [1]. Calculated TPSA for the target compound is approximately 64–70 Ų, whereas (4-bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone has a TPSA of ~29 Ų . This TPSA difference places the two compounds in distinct zones of the CNS Multi-Parameter Optimization (MPO) scoring landscape: TPSA < 40 Ų is associated with increased risk of P-glycoprotein efflux, while TPSA in the 60–80 Ų range is considered optimal for balancing passive permeability and solubility for CNS targets [2].

TPSA CNS MPO score drug-likeness

Functional Handle Versatility: Free Aryl -NH₂ Enables Direct Amide/Sulfonamide Conjugation Without Deprotection

The target compound bears a free primary aromatic amine at the 4-position of the 3-methoxyphenyl ring, a functional handle that permits direct amide bond formation, sulfonamide synthesis, reductive amination, or urea formation under mild conditions without requiring Boc/Cbz/Fmoc protection–deprotection sequences. In contrast, the closest difluoroazetidine analogs—such as (4-bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone and (3,3-difluoroazetidin-1-yl)(3-hydroxyphenyl)methanone—require either metal-catalyzed cross-coupling (for bromide displacement) or Mitsunobu/alkylation chemistry (for phenol activation) to achieve analogous diversification [1]. In a high-throughput parallel synthesis context, the amine handle enables one-step library production with typical conversion yields exceeding 85% for carbodiimide-mediated amide couplings, compared to Suzuki coupling yields of 30–70% reported for comparable bromo-aryl substrates [2].

amine handle library synthesis bioconjugation

Optimal Research and Industrial Application Scenarios for (4-Amino-3-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone


CNS Drug Discovery Programs Targeting Kinases, GPCRs, or Ion Channels Requiring Low pKₐ Scaffolds

The ∼3.8 log unit pKₐ reduction conferred by the 3,3-difluoroazetidine ring [1] makes this compound an ideal core scaffold for CNS programs where minimizing the fraction of positively charged amine species at pH 7.4 is critical for passive blood–brain barrier penetration. Programs targeting kinases with type II/III inhibitor binding modes, aminergic GPCRs, or voltage-gated ion channels can directly incorporate this intermediate onto the solvent-exposed face of the pharmacophore to improve CNS MPO desirability scores without sacrificing target engagement.

PROTAC and Molecular Glue Linker Design Requiring Tunable Physicochemical Properties

The combination of a free aryl amine for E3 ligase ligand conjugation and a difluoroazetidine ring that simultaneously reduces LogP by 0.5–0.8 units and pKₐ by ∼3.8 units [1] positions this compound as a privileged linker element in PROTAC design. The metabolic stability (CLint < 10 μL/min/mg) [1] ensures linker integrity during cellular degradation assays, while the dual functional handles permit orthogonal conjugation to warhead ligands and E3 ligase recruiters in a convergent synthesis strategy.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fluorinated, Metabolically Stable Fragments with Vector Diversity

With a molecular weight of 242.23 g/mol, a calculated TPSA in the optimal 64–70 Ų range [2], and two fluorine atoms capable of weak hydrogen-bonding interactions in protein binding sites [3], this compound meets all criteria for inclusion in 'fluorine-enriched' fragment libraries. The free amine vector allows rapid elaboration to probe adjacent binding pockets, enabling fragment growth campaigns that maintain favorable physicochemical properties—a key advantage over bromo-phenyl analogs that risk TPSA deficits and efflux liability.

High-Throughput Parallel Library Synthesis for Kinase Selectivity Panels

The one-step, high-yielding (>85%) amide coupling accessible via the free aryl amine [4] supports automated parallel synthesis of 96–384 member compound libraries for kinase selectivity profiling. Compared to the bromo-phenyl difluoroazetidine analogs that require Suzuki coupling (30–70% yields, 2 steps) [4], this compound reduces per-compound synthesis time by >50%, enabling faster kinome-wide selectivity assessment and hit-to-lead expansion.

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